

# Technical Guide: AS2541019 – Structural Mechanics & Pharmacological Application

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611

[Get Quote](#)

## Executive Summary & Core Identity

**AS2541019** is a highly selective, orally active small-molecule inhibitor of Phosphatidylinositol-3-kinase delta (PI3K $\delta$ ).<sup>[1]</sup> Developed primarily by Astellas Pharma Inc., this compound represents a precision tool for modulating B-cell immunity. Unlike pan-PI3K inhibitors that risk broad systemic toxicity (e.g., hyperglycemia via p110 $\alpha$  inhibition), **AS2541019** targets the p110 $\delta$  isoform predominantly expressed in leukocytes.

Its primary utility lies in suppressing Antibody-Mediated Rejection (AMR) in organ transplantation and managing autoimmune pathologies driven by dysregulated B-cell proliferation and donor-specific antibody (DSA) production.

## Physicochemical Profile

| Parameter           | Data                                                                                                                                 |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| CAS Registry Number | 2098906-98-8                                                                                                                         |
| IUPAC Name          | N-[trans-4-({6-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-2-(morpholin-4-yl)pyrimidin-4-yl}oxy)cyclohexyl]-2-(dimethylamino)acetamide |
| Molecular Formula   | C <sub>26</sub> H <sub>33</sub> F <sub>2</sub> N <sub>7</sub> O <sub>3</sub>                                                         |
| Molecular Weight    | 529.58 g/mol                                                                                                                         |
| Target              | PI3K p110δ (IC <sub>50</sub> ≈ 20.1 nM)                                                                                              |
| Solubility          | Soluble in DMSO (up to ~40 mg/mL); practically insoluble in water.                                                                   |

## Molecular Mechanism of Action (MOA)

### The PI3Kδ Signaling Axis

To understand the efficacy of **AS2541019**, one must analyze the B-cell Receptor (BCR) signaling cascade. Upon antigen binding, the BCR recruits PI3Kδ to the plasma membrane. PI3Kδ phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

Causality of Inhibition:

- **Recruitment Blockade:** PIP3 acts as a docking site for PH-domain containing proteins, specifically Akt (Protein Kinase B) and Btk (Bruton's Tyrosine Kinase).
- **Downstream Silence:** By inhibiting PI3Kδ, **AS2541019** prevents PIP3 generation.
- **Phenotypic Outcome:** Without Akt phosphorylation, downstream effectors like mTOR and NF-κB fail to activate. This arrests B-cell progression from G1 to S phase, halts clonal expansion, and suppresses differentiation into antibody-secreting plasma cells.

## Pathway Visualization

The following diagram illustrates the precise intervention point of **AS2541019** within the BCR signaling network.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action. **AS2541019** selectively blocks PI3K $\delta$ , preventing the conversion of PIP2 to PIP3 and halting downstream B-cell proliferation.

## Experimental Protocols & Validation

### Protocol A: In Vitro B-Cell Proliferation Assay

This protocol validates the potency of **AS2541019** against B-cell activation.[2]

Rationale: Anti-IgM mimics antigen binding, triggering the BCR. Co-stimulation with IL-4 supports survival. A reduction in proliferation here confirms direct on-target activity.

- Cell Isolation:
  - Isolate B-cells from murine spleens (e.g., BALB/c or C57BL/6) using magnetic negative selection (CD43 depletion) to achieve >95% purity (B220+).
- Culture Preparation:
  - Media: RPMI-1640 + 10% FBS + 50  $\mu$ M  $\beta$ -mercaptoethanol.
  - Seeding density:  $1 \times 10^5$  cells/well in 96-well flat-bottom plates.
- Compound Treatment:
  - Prepare **AS2541019** stock in DMSO (10 mM).
  - Perform serial dilutions (0.1 nM to 1000 nM) in culture media. Control: 0.1% DMSO vehicle.
- Stimulation:
  - Add F(ab')<sub>2</sub> anti-IgM (10  $\mu$ g/mL) and IL-4 (10 ng/mL).
- Incubation & Readout:
  - Incubate for 72 hours at 37°C, 5% CO<sub>2</sub>.

- Add [ $^3\text{H}$ ]-thymidine (1  $\mu\text{Ci}/\text{well}$ ) for the final 16 hours OR use CellTiter-Glo (ATP luminescence) for non-radioactive readout.
- Validation Criteria:
  - The  $\text{IC}_{50}$  should fall within the 10–30 nM range.
  - Cell viability (without stimulation) should remain high, indicating the effect is anti-proliferative, not cytotoxic.

## Protocol B: In Vivo Heterotopic Cardiac Transplantation (Rat Model)

This workflow demonstrates the compound's ability to suppress Donor-Specific Antibodies (DSA), a key metric for AMR.

Workflow Logic:

- Donor: ACI rat (MHC mismatch).
- Recipient: Lewis rat.[3]
- Treatment: **AS2541019** is often combined with sub-therapeutic Tacrolimus to isolate its effect on B-cells while T-cells are partially managed.



[Click to download full resolution via product page](#)

Figure 2: Preclinical Workflow. Evaluation of **AS2541019** in a rat cardiac allotransplant model to assess suppression of donor-specific antibodies.[3]

Key Steps:

- Dosing: Administer **AS2541019** orally (PO) suspended in 0.5% methylcellulose. Typical effective dose: 1–10 mg/kg/day.
- Monitoring: Palpate graft daily. Rejection = cessation of heartbeat.
- Serum Analysis: Collect serum weekly. Measure anti-donor IgG levels via flow cytometric crossmatch (FACS) using donor thymocytes as targets.
- Success Metric: Significant reduction in anti-donor IgG titer compared to vehicle, correlating with extended graft survival.

## Technical Considerations & Handling

### Solubility & Formulation

**AS2541019** is lipophilic. For in vitro use, prepare stock in DMSO. For in vivo administration, simple aqueous solutions are insufficient.

- Preferred Vehicle: 0.5% Methylcellulose (MC) or PEG400/Water mixtures.
- Storage: Powder at -20°C (stable for 3 years). In solvent, store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

### Selectivity Profile

**AS2541019** distinguishes itself by its selectivity ratio. While it potently inhibits p110 $\delta$ , it shows significantly higher IC<sub>50</sub> values for:

- p110 $\alpha$  (Insulin signaling): >100-fold selectivity (minimizing hyperglycemia risk).
- p110 $\gamma$  (T-cell migration): Moderate selectivity.

## References

- Marui, T., et al. (2019). "The PI3K $\delta$  selective inhibitor **AS2541019** suppresses donor-specific antibody production in rat cardiac and non-human primate renal allotransplant models." *International Immunopharmacology*, 75, 105756.

- Marui, T., et al. (2018). "Effects of **AS2541019**, a novel selective PI3K $\delta$  inhibitor, on antibody production and hamster to rat xenotransplantation." *European Journal of Pharmacology*, 826, 1-9.
- MedChemExpress. "**AS2541019** Product Datasheet." MedChemExpress.
- PubChem. "Compound Summary: **AS2541019**." National Library of Medicine. (Note: Search via CAS 2098906-98-8 for specific entry confirmation)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. AS2541019 | 2098906-98-8 | PI3K | MOLNOVA \[molnova.com\]](#)
- [2. ovid.com \[ovid.com\]](#)
- [3. The PI3K \$\delta\$  selective inhibitor AS2541019 suppresses donor-specific antibody production in rat cardiac and non-human primate renal allotransplant models - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: AS2541019 – Structural Mechanics & Pharmacological Application]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605611#structure-of-as2541019\]](https://www.benchchem.com/product/b605611#structure-of-as2541019)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)